molecular formula C22H16N6O B610428 4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

Cat. No.: B610428
M. Wt: 380.4 g/mol
InChI Key: PFGKQRWHIVJCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RDEA-427 is a small molecule drug initially developed by Bausch Health Companies Inc. It is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was primarily researched for its potential in treating HIV infections. The compound exhibits potent inhibitory activity against both wild-type and mutant strains of HIV-1 .

Preparation Methods

The synthesis of RDEA-427 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One of the synthetic routes described involves the use of a potential carbonate prodrug approach, which enhances the metabolic stability and antiviral profiles of the compound . The exact reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

RDEA-427 undergoes various chemical reactions, including:

Scientific Research Applications

RDEA-427 has been extensively studied for its antiviral properties, particularly against HIV-1. It has shown submicromolar inhibitory activity against both wild-type and mutant strains of the virus, making it a promising candidate for further development in antiretroviral therapy . Additionally, its potential as a prodrug enhances its stability and effectiveness in human plasma . The compound’s applications extend to research in medicinal chemistry, virology, and pharmacology.

Mechanism of Action

RDEA-427 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus, and its inhibition prevents the virus from multiplying and spreading. The compound binds to the reverse transcriptase enzyme, blocking its activity and thereby reducing the viral load in infected individuals .

Comparison with Similar Compounds

RDEA-427 is part of the diarylpyrimidine (DAPY) class of NNRTIs, which includes other compounds such as etravirine and rilpivirine. These compounds share a similar mechanism of action but differ in their chemical structures and efficacy profiles. RDEA-427 is unique in its potent activity against a wide range of HIV-1 strains, including drug-resistant variants . Other similar compounds include nevirapine, delavirdine, and efavirenz, which are first-generation NNRTIs with different resistance profiles and efficacy .

Properties

Molecular Formula

C22H16N6O

Molecular Weight

380.4 g/mol

IUPAC Name

4-[[2-(4-cyanoanilino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]-3,5-dimethylbenzonitrile

InChI

InChI=1S/C22H16N6O/c1-13-9-16(12-24)10-14(2)19(13)29-21-18-7-8-25-20(18)27-22(28-21)26-17-5-3-15(11-23)4-6-17/h3-10H,1-2H3,(H2,25,26,27,28)

InChI Key

PFGKQRWHIVJCSQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OC2=NC(=NC3=C2C=CN3)NC4=CC=C(C=C4)C#N)C)C#N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC3=C2C=CN3)NC4=CC=C(C=C4)C#N)C)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RDEA-427;  RDEA 427;  RDEA427

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-[7-benzyl-2-(4-cyano-phenylamino)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy]-3,5-dimethyl-benzonitrile (28 mg, 0.060 mmol) in 1,2-dichlorobenzene (1 mL) was added aluminum chloride (40 mg, 0.30 mmol). The reaction mixture was stirred at 160° C. for 45 min and cooled to room temperature. The mixture was poured into ice water and extracted with CH2Cl2 (2×10 mL). The combined organic solution was washed with brine (10 mL), dried with Na2SO4, and concentrated to dryness. Silica gel chromatography (Hexanes:EtOAc=50:50) yielded 6 mg (27%) of 4-[2-(4-cyano-phenylamino)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy]-3,5-dimethyl-benzonitrile as a tan solid.
Name
4-[7-benzyl-2-(4-cyano-phenylamino)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy]-3,5-dimethyl-benzonitrile
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
Reactant of Route 2
4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
Reactant of Route 3
4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
Reactant of Route 4
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4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
Reactant of Route 5
Reactant of Route 5
4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
Reactant of Route 6
Reactant of Route 6
4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

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